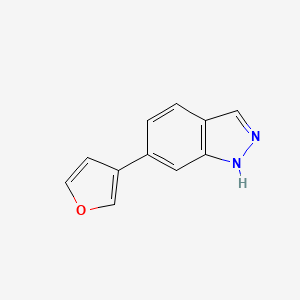

6-Furan-3-YL-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(furan-3-yl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-2-9-6-12-13-11(9)5-8(1)10-3-4-14-7-10/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWAVNERLYUXBFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C3=COC=C3)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696282 | |

| Record name | 6-(Furan-3-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-98-7 | |

| Record name | 6-(Furan-3-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 885271-98-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Furan 3 Yl 1h Indazole and Its Derivatives

Strategies for Indazole Ring System Construction and Functionalization

The assembly of the indazole scaffold can be achieved through a multitude of synthetic routes, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions. These strategies often involve the formation of the critical N-N bond and the bicyclic ring system through various catalytic and non-catalytic methods.

Palladium-Catalyzed Synthesis of Indazole Derivatives

Palladium catalysis is a powerful tool for the construction of carbon-nitrogen and carbon-carbon bonds, making it highly valuable in the synthesis of heterocyclic compounds like indazoles. These methods often provide high yields and functional group tolerance under mild reaction conditions. nih.gov A common approach involves the intramolecular C-N bond formation of o-haloarylhydrazones. For instance, the palladium-catalyzed intramolecular amination of N-aryl-N′-(o-bromobenzyl)hydrazines has been successfully employed to produce 1-aryl-1H-indazoles. researchgate.net Additionally, the direct C-H arylation of the indazole core at the C3 position has been achieved using palladium catalysis in water, offering a green and efficient method for the synthesis of C3-arylated 1H-indazoles. mdpi.com

| Catalyst/Ligand | Substrates | Product Type | Yield | Reference |

| Pd(OAc)₂/dppf | N-aryl-N′-(o-bromobenzyl)hydrazines | 1-aryl-1H-indazoles | Moderate to good | researchgate.net |

| Pd(OAc)₂/PPh₃ | 1H-indazole and aryl halides | C3-arylated 1H-indazoles | Moderate to good | mdpi.com |

This table presents examples of palladium-catalyzed reactions for the synthesis of indazole derivatives.

Cobalt(III)-Catalyzed C–H Bond Functionalization/Addition/Cyclization Cascades for Indazole Formation

Recent advancements in transition-metal catalysis have highlighted the use of earth-abundant metals like cobalt for C-H bond functionalization. rsc.org Cobalt(III)-catalyzed reactions provide a cost-effective and efficient pathway for the synthesis of N-aryl-2H-indazoles. nih.govacs.org This methodology involves a convergent, one-step synthesis from simple starting materials through a C–H bond addition to aldehydes, followed by in situ cyclization and aromatization. nih.govnih.gov The use of an air-stable cationic Co(III) catalyst makes this process operationally straightforward and scalable. nih.govacs.org Azo and oxime directing groups have been successfully employed in these transformations, which were previously not applied in Co(III) catalysis. nih.gov

| Catalyst | Starting Materials | Product Type | Key Features | Reference |

| Cationic Co(III) complex | Azobenzenes and aldehydes | N-aryl-2H-indazoles | Air-stable catalyst, one-step synthesis, scalable | nih.govacs.orgnih.gov |

This table summarizes the key aspects of Cobalt(III)-catalyzed indazole synthesis.

Copper-Mediated N-N Bond Formation in Indazole Synthesis

Copper-catalyzed reactions have emerged as a versatile and economical approach for the synthesis of indazoles, primarily through the formation of the crucial N-N bond. acs.orgacs.orgrsc.org A facile method involves the Cu(OAc)₂-catalyzed N-N bond formation from readily available 2-aminobenzonitriles and organometallic reagents, using oxygen as the terminal oxidant. acs.org This protocol is efficient and allows for the synthesis of a wide variety of 1H-indazoles in good to excellent yields. acs.org Another innovative copper-catalyzed, one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) facilitates the synthesis of 2H-indazoles through sequential C-N and N-N bond formations. acs.orgresearchgate.net

| Copper Catalyst | Starting Materials | Product Type | Yield | Reference |

| Cu(OAc)₂ | 2-aminobenzonitriles, organometallic reagents | 1H-indazoles | Good to excellent | acs.org |

| CuI/TMEDA | 2-bromobenzaldehydes, primary amines, sodium azide | 2H-indazoles | High | acs.orgresearchgate.net |

This table highlights examples of copper-mediated synthesis of indazole derivatives.

Cycloaddition Reactions for Indazole Scaffold Construction (e.g., 1,3-dipolar cycloaddition)

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, represent a powerful and atom-economical strategy for the construction of the five-membered ring of the indazole system. nih.govnih.govacs.orgorganic-chemistry.orgacs.org The reaction between a 1,3-dipole and a dipolarophile leads to the formation of a five-membered heterocyclic ring. wikipedia.org Specifically, the [3+2] cycloaddition of arynes with sydnones or diazo compounds provides a rapid and efficient route to 2H-indazoles and 1H-indazoles, respectively, under mild conditions and with high yields. nih.govnih.govorganic-chemistry.org This method is particularly attractive as it often avoids the formation of isomeric mixtures. nih.gov The reaction of in situ generated nitrile imines with benzyne (B1209423) also affords N(1)-C(3) disubstituted indazoles in a very short reaction time. acs.orgacs.org

| Dipole | Dipolarophile | Product Type | Key Advantages | Reference |

| Sydnones | Arynes | 2H-indazoles | Mild conditions, high yields, excellent selectivity | nih.govnih.gov |

| Diazo compounds | Arynes | 1H-indazoles | Direct and efficient | organic-chemistry.org |

| Nitrile imines | Benzyne | N(1)-C(3) disubstituted indazoles | Rapid reaction (within 5 min) | acs.orgacs.org |

This table provides an overview of cycloaddition strategies for constructing the indazole scaffold.

Hydrazine (B178648)/Hydrazone Mediated Cyclization Pathways

Classical and modern synthetic approaches frequently utilize hydrazine and its derivatives to construct the indazole ring. researchgate.netrsc.orgnih.govacs.org The condensation of o-fluorobenzaldehydes or their O-methyloximes with hydrazine is a practical method for synthesizing indazoles. nih.govacs.org The use of O-methyloxime derivatives can effectively prevent the competitive Wolff-Kishner reduction, which is a common side reaction. nih.gov Furthermore, the intramolecular cyclization of hydrazones derived from substituted acetophenones and benzophenones in the presence of polyphosphoric acid (PPA) is a well-established method for preparing a variety of substituted indazoles. researchgate.net

| Starting Materials | Reagent/Condition | Product Type | Noteworthy Aspect | Reference |

| o-fluorobenzaldehydes/O-methyloximes | Hydrazine | Indazoles | Avoids Wolff-Kishner reduction | nih.govacs.org |

| Substituted acetophenone/benzophenone hydrazones | Polyphosphoric Acid (PPA) | Substituted indazoles | Established and versatile method | researchgate.net |

This table illustrates the use of hydrazine and hydrazones in the synthesis of indazoles.

Microwave-Assisted Synthetic Protocols for Indazoles

Microwave-assisted organic synthesis has gained prominence as a green and efficient technology that can significantly reduce reaction times, improve yields, and enhance reaction selectivity. jchr.orgajrconline.orgderpharmachemica.comjchr.org The synthesis of indazole derivatives has benefited from this technology, with several protocols being developed. jchr.orgajrconline.org For example, the reaction of substituted salicylaldehydes with hydrazine hydrate (B1144303) under microwave irradiation leads to the formation of 1-H-indazole and 1-phenyl-1H-indazole derivatives in shorter times and with good to excellent yields compared to conventional heating methods. ajrconline.org This approach offers a rapid and efficient pathway for the synthesis of a variety of indazole derivatives. jchr.orgjchr.org

| Starting Materials | Reaction Type | Key Advantage | Reference |

| Substituted salicylaldehydes and hydrazine hydrate | Cyclization | Reduced reaction time, improved yields | ajrconline.org |

| o-chlorobenzaldehyde, o-nitro benzaldehyde (B42025), and 2,6-dichloro benzaldehyde with hydrazine hydrate | Condensation and cyclization | Fast and efficient synthesis in distilled water | jchr.orgjchr.org |

This table showcases the advantages of microwave-assisted synthesis for indazole derivatives.

Integration of Furan (B31954) Moiety into Indazole Frameworks

The construction of the 6-furan-3-yl-1H-indazole scaffold is most effectively achieved through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this approach, valued for its high efficiency and tolerance of a wide range of functional groups. researchgate.netmdpi.com This methodology typically involves the coupling of a halogenated indazole, such as 6-bromo-1H-indazole or 6-iodo-1H-indazole, with a furan-3-boronic acid or its corresponding ester derivative.

The reaction is catalyzed by a palladium complex, with common catalysts including Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) or catalysts generated in situ from a palladium source like Palladium(II) acetate (B1210297) (Pd(OAc)2) and a suitable phosphine (B1218219) ligand. researchgate.net The presence of a base, such as cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3), is essential for the activation of the boronic acid. The choice of solvent is also critical, with mixtures like 1,4-dioxane/water or dimethylformamide (DMF) often employed to ensure the solubility of all reaction components. researchgate.net Microwave irradiation can be utilized to accelerate the reaction, significantly reducing reaction times. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling to form Aryl-Indazoles

| Halogenated Indazole | Boronic Acid | Catalyst | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|---|

| 3-Bromoindazole | Aryl/Heteroaryl Boronic Acids | Pd(PPh3)4 | Cs2CO3 | 1,4-Dioxane/EtOH/H2O | 140 °C, Microwave | researchgate.net |

| 3-Iodo-1-(Boc)-1H-indazole | Organoboronic Acids | Ferrocene-based Pd Complex | K2CO3 | BMImBF4 (Ionic Liquid) | 100 °C | mdpi.com |

Regioselective Synthesis and Functionalization of this compound Analogues

Following the successful integration of the furan moiety, further derivatization of the this compound core is crucial for developing analogues with diverse properties. This functionalization can be directed toward the nitrogen atoms or the carbon framework of the indazole ring system.

N-Substitution Reactions on the Indazole Nitrogen Atoms

The indazole ring possesses two nitrogen atoms, N-1 and N-2, which can be substituted, leading to the formation of regioisomers. The regioselectivity of N-alkylation is highly dependent on the reaction conditions, including the choice of base and solvent, as well as the steric and electronic properties of substituents on the indazole ring. beilstein-journals.orgd-nb.info

Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer. nih.gov For many indazole derivatives, alkylation reactions can yield a mixture of N-1 and N-2 substituted products. However, specific conditions have been developed to favor one isomer over the other. For instance, the use of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N-1 selectivity in the alkylation of various substituted indazoles. beilstein-journals.orgresearchgate.net Conversely, different conditions might favor the N-2 product, particularly with certain substitution patterns on the indazole core, such as electron-withdrawing groups at the C-7 position. beilstein-journals.org

Table 2: Influence of Reaction Conditions on Regioselectivity of Indazole N-Alkylation

| Substrate | Base | Solvent | Major Product | Key Finding | Reference |

|---|---|---|---|---|---|

| 3-Substituted Indazoles | NaH | THF | N-1 Alkyl Isomer | High N-1 regioselectivity observed for various C-3 substituents. | beilstein-journals.orgd-nb.info |

| 7-NO2 or 7-CO2Me Indazoles | NaH | THF | N-2 Alkyl Isomer | Electron-withdrawing groups at C-7 direct alkylation to the N-2 position. | beilstein-journals.org |

| General Indazoles | K2CO3 | DMF | Mixture of N-1/N-2 | Often results in lower regioselectivity compared to NaH/THF. | beilstein-journals.org |

C-Substitution Reactions on the Indazole Ring System (e.g., at C3, C6)

Functionalization of the carbon skeleton of the indazole ring is a key strategy for structural diversification. The C-3 position is particularly reactive and a common site for introducing substituents. chim.it A prevalent method for C-3 functionalization involves a halogenation-cross-coupling sequence. mdpi.com The indazole core can be selectively iodinated at the C-3 position using iodine (I2) in the presence of a base like potassium hydroxide (B78521) (KOH) in a polar solvent such as DMF. chim.it This 3-iodoindazole intermediate is a versatile precursor for subsequent cross-coupling reactions. mdpi.comresearchgate.net

Direct C-H functionalization has also emerged as a powerful, atom-economical strategy for modifying the indazole core, though it can require specific directing groups or catalysts to control regioselectivity. nih.gov Since the C-6 position is already occupied by the furan moiety in the parent compound, modifications at this position would involve reactions on the furan ring itself or beginning the synthesis with a pre-functionalized 6-haloindazole. Other positions, such as C-7, can also be functionalized, often starting from precursors like 7-nitro-1H-indazole. researchgate.net

Introduction of Diverse Functional Groups via Cross-Coupling and Other Transformations

Cross-coupling reactions are paramount for introducing a wide array of functional groups onto the indazole scaffold, particularly at the C-3 and C-6 positions (starting from a halogenated precursor). mdpi.com The Suzuki-Miyaura reaction, as mentioned for the furan integration, is broadly applicable for forming C-C bonds with various aryl and heteroaryl boronic acids. researchgate.netscispace.com

This allows for the synthesis of a library of 3-aryl- and 3-heteroaryl-6-furan-3-yl-1H-indazole derivatives. The versatility of this reaction is high, tolerating numerous functional groups on the coupling partners. mdpi.com The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields. researchgate.netmdpi.com The use of ionic liquids as solvents has also been explored to improve catalyst stability and facilitate recycling. mdpi.com Beyond Suzuki coupling, other palladium-catalyzed reactions such as Sonogashira (for alkynyl groups), Heck (for alkenyl groups), and Buchwald-Hartwig amination (for amino groups) represent viable pathways for introducing further diversity.

Table 3: Examples of Suzuki-Miyaura Cross-Coupling for C-3 Functionalization of Indazole

| Indazole Precursor | Coupling Partner | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| 3-Iodo-1-(Boc)-1H-indazole | Phenylboronic acid | Pd(dppf)Cl2 / [BMIm]BF4 | High | mdpi.com |

| 3-Iodo-1-(Boc)-1H-indazole | 4-Methylphenylboronic acid | Pd(dppf)Cl2 / [BMIm]BF4 | High | mdpi.com |

| 3-Iodo-1-(Boc)-1H-indazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 / [BMIm]BF4 | High | mdpi.com |

| 3-Bromoindazoles | Various Boronic Acids | Pd(PPh3)4 / Cs2CO3 | Good to Excellent | researchgate.net |

Advanced Spectroscopic and Spectrometric Characterization Techniques in Indazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. For 6-furan-3-yl-1H-indazole, ¹H, ¹³C, and ¹⁵N NMR are crucial for confirming the connectivity of the fused ring system and the substituent.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within the molecule. In the case of this compound, the spectrum would exhibit distinct signals for the protons on the indazole and furan (B31954) rings.

The indazole ring protons (H-3, H-4, H-5, and H-7) and the furan ring protons (H-2', H-4', and H-5') would appear in the aromatic region of the spectrum, typically between δ 6.0 and 8.5 ppm. The NH proton of the indazole ring is expected to appear as a broad singlet at a downfield chemical shift, often above δ 10.0 ppm, and its signal would be exchangeable with deuterium (B1214612) oxide (D₂O). mdpi.comrsc.org

The precise chemical shifts and coupling constants are influenced by the electronic effects of the furan substituent and the nitrogen atoms in the indazole ring. For instance, the protons on the benzene (B151609) portion of the indazole ring will show characteristic splitting patterns (e.g., doublets and triplets) based on their coupling with adjacent protons. mdpi.com The protons of the 3-substituted furan ring will also display unique shifts and couplings, allowing for unambiguous assignment. rsc.org

Expected ¹H NMR Data for this compound: This table is generated based on typical chemical shifts for analogous substituted indazoles and furans.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| NH | > 10.0 | br s | - |

| H-3 | ~8.1 | s | - |

| H-7 | ~7.8 | d | ~8.5 |

| H-4 | ~7.7 | d | ~8.5 |

| H-5 | ~7.2 | dd | ~8.5, ~1.5 |

| H-2' (Furan) | ~7.8 | t | ~1.7 |

| H-5' (Furan) | ~7.5 | t | ~0.8 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound would show distinct signals for each of the 11 carbon atoms.

The chemical shifts of the carbon atoms are sensitive to their hybridization and electronic environment. The carbons of the indazole ring typically resonate between δ 110 and 145 ppm. mdpi.comscielo.br The carbon attached to the furan ring (C-6) and the carbons of the furan ring itself will have characteristic chemical shifts. rsc.orgrsc.org For example, carbons in a furan ring typically appear in the range of δ 105-145 ppm. acs.org The C-3 carbon of the indazole ring is also a key indicator for substitution patterns. nih.gov

Expected ¹³C NMR Data for this compound: This table is generated based on typical chemical shifts for analogous substituted indazoles and furans.

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-3 | ~135 |

| C-3a | ~123 |

| C-4 | ~121 |

| C-5 | ~120 |

| C-6 | ~138 |

| C-7 | ~110 |

| C-7a | ~141 |

| C-2' (Furan) | ~143 |

| C-3' (Furan) | ~125 |

| C-4' (Furan) | ~110 |

Nitrogen-14 and Nitrogen-15 Nuclear Magnetic Resonance (¹⁴N NMR, ¹⁵N NMR) for Tautomer Identification

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. nih.gov While ¹H and ¹³C NMR can provide clues, ¹⁵N NMR spectroscopy is a more direct and powerful tool for distinguishing between these tautomers. The chemical shifts of the nitrogen atoms are significantly different in the two forms.

In 1H-indazoles, the pyrrole-like nitrogen (N-1) and the pyridine-like nitrogen (N-2) have distinct ¹⁵N chemical shifts. nih.govbohrium.com For 1-substituted indazoles, these differences become even more pronounced. Theoretical calculations and experimental data on related systems show that the ¹⁵N chemical shifts can definitively establish the position of the proton or substituent on the nitrogen atoms. nih.gov For this compound, the stable tautomer is expected to be the 1H-form, which could be unequivocally confirmed by ¹⁵N NMR. jmchemsci.com

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₁H₈N₂O), HRMS would provide a highly accurate mass measurement, typically to within a few parts per million (ppm) of the theoretical value. rsc.orgbeilstein-journals.org

This technique allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, corroborating the connectivity established by NMR.

Expected HRMS Data for this compound:

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 185.0658 |

| [M+Na]⁺ | 207.0478 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Key expected vibrational frequencies include:

N-H stretching: A broad band in the region of 3100-3500 cm⁻¹, characteristic of the N-H group in the indazole ring. mdpi.com

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C and C=N stretching: These vibrations within the aromatic rings are expected in the 1450-1620 cm⁻¹ region. mdpi.com

Furan ring vibrations: The furan ring has characteristic breathing and stretching modes, often observed in the 1000-1250 cm⁻¹ and 700-900 cm⁻¹ regions. globalresearchonline.net The C-O-C stretching of the furan ring is a notable feature. chemicalpapers.comudayton.edu

Out-of-plane bending: C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern on the benzene ring. rsc.org

Expected IR Absorption Bands for this compound: This table is generated based on typical vibrational frequencies for analogous substituted indazoles and furans.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch | 3100 - 3500 |

| Aromatic C-H stretch | 3000 - 3100 |

| C=C/C=N stretch (Aromatic) | 1450 - 1620 |

| Furan Ring C-O-C stretch | 1000 - 1250 |

Pharmacological Spectrum and Mechanistic Investigations of 6 Furan 3 Yl 1h Indazole Derivatives

Anti-Cancer and Anti-Proliferative Activities

The indazole nucleus is a key pharmacophore in a number of clinically approved anti-cancer drugs. mdpi.com Research into derivatives of 6-furan-3-yl-1H-indazole has revealed their potential to combat cancer through multiple pathways, including the inhibition of critical enzymes and modulation of cellular processes that lead to tumor growth. nih.govresearchgate.net

Tyrosine kinases are crucial mediators of cell signaling pathways that regulate cell growth, proliferation, and differentiation. nih.gov Their deregulation is a common feature in many cancers, making them a prime target for therapeutic intervention. nih.gov

Fibroblast Growth Factor Receptor (FGFR) Inhibition:

Derivatives of the 1H-indazole scaffold have been identified as potent inhibitors of FGFRs, a subfamily of receptor tyrosine kinases. nih.gov For instance, a series of 1H-indazol-3-amine derivatives were designed and synthesized, leading to the identification of potent FGFR1 inhibitors. One derivative, 6-(3-methoxyphenyl)-1H-indazol-3-amine, demonstrated an IC50 value of 15.0 nM against FGFR1. nih.govsemanticscholar.org Further optimization of this scaffold resulted in a compound with an IC50 of 2.9 nM for FGFR1 and potent cellular activity (IC50 = 40.5 nM). nih.gov Another study identified a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivative as a potent FGFR1 inhibitor with an IC50 of 30.2 ± 1.9 nM. nih.gov The following table summarizes the inhibitory activities of selected indazole derivatives against FGFR.

| Compound | Target | IC50 (nM) | Cellular Activity (nM) |

| 6-(3-methoxyphenyl)-1H-indazol-3-amine | FGFR1 | 15.0 | 642.1 |

| Optimized 1H-indazol-3-amine derivative | FGFR1 | 2.9 | 40.5 |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | FGFR1 | 30.2 ± 1.9 | Not Reported |

| Indazole derivative 9u | FGFR1 | 3.3 | 468.2 |

This table presents a selection of indazole derivatives and their reported inhibitory concentrations against Fibroblast Growth Factor Receptor 1 (FGFR1), highlighting their potential in anti-cancer research.

Pim Kinase Inhibition:

Pim kinases are a family of serine/threonine kinases that are overexpressed in various cancers and play a role in cell survival and proliferation. A series of 3-(pyrazin-2-yl)-1H-indazole derivatives were developed as pan-Pim kinase inhibitors. nih.gov One particularly potent compound exhibited IC50 values of 0.4 nM, 1.1 nM, and 0.4 nM against Pim-1, Pim-2, and Pim-3, respectively. nih.govsemanticscholar.org This compound, however, showed moderate cellular potency with an IC50 of 1400 nM in KMS-12 BM cell assays. nih.gov

PARP-1 is a nuclear enzyme that plays a critical role in DNA repair, particularly in the base excision repair pathway for single-strand DNA breaks. nih.gov Inhibition of PARP-1 has emerged as a promising strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. nih.gov While the core structure of this compound is not a classic PARP-1 inhibitor scaffold, the broader class of indazole derivatives has been explored for this activity. The design of PARP-1 inhibitors often mimics the nicotinamide (B372718) moiety of NAD+, a key substrate for the enzyme. nih.gov Spirooxindole-triazole hybrids have demonstrated potent PARP-1 inhibition, with one compound showing an IC50 of 2.01 nM. rsc.org

Inducing apoptosis (programmed cell death) and arresting the cell cycle are key mechanisms by which anti-cancer agents exert their effects.

Bcl-2 Family and Apoptosis:

One study on a specific indazole derivative, compound 2f, found that it could dose-dependently promote apoptosis in 4T1 breast cancer cells. nih.gov This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Another indazole derivative, compound 6o, was also shown to induce apoptosis in K562 chronic myeloid leukemia cells in a concentration-dependent manner. semanticscholar.org

p53/MDM2 Pathway and Cell Cycle:

The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. Its activity is often suppressed in cancer cells through interaction with MDM2. A study on an indazole derivative, compound 6o, suggested that it may affect apoptosis and the cell cycle by inhibiting members of the Bcl-2 family and modulating the p53/MDM2 pathway. semanticscholar.orgbohrium.com

HIF-1 is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a common feature of solid tumors. researchgate.netnih.gov HIF-1 promotes tumor growth and metastasis by activating genes involved in angiogenesis, glucose metabolism, and cell survival. nih.gov Indazole derivatives have been identified as potent inhibitors of HIF-1α. researchgate.netresearchgate.net A notable example is YC-1 [3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole], which has been extensively studied as an HIF-1α inhibitor. researchgate.netnih.gov Research has shown that structurally diverse indazole derivatives can exhibit significant HIF-1α inhibitory activities with IC50 values ranging from 0.10 to 9 μM. researchgate.net

Anti-Infective Activities

In addition to their anti-cancer properties, furan (B31954) and indazole derivatives have demonstrated a range of anti-infective activities. wisdomlib.orgnih.govamazonaws.comijabbr.com

The emergence of antibiotic-resistant bacteria has created an urgent need for new antibacterial agents with novel mechanisms of action. nih.gov

DNA Gyrase Inhibition:

Bacterial DNA gyrase is a well-validated target for antibacterial drugs. nih.gov A novel class of indazole derivatives has been discovered as potent inhibitors of the GyrB subunit of DNA gyrase. nih.gov Through structure-based drug design, these derivatives have demonstrated excellent enzymatic and antibacterial activity against important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), fluoroquinolone-resistant MRSA, Streptococcus pneumoniae, Enterococcus faecium, and Enterococcus faecalis. nih.gov

Antibacterial Spectrum:

Studies on various indazole derivatives have shown a broad spectrum of antibacterial activity. For example, a series of N-methyl-3-aryl indazoles were found to be effective against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. nih.gov The following table provides a summary of the antibacterial activity of selected furan and indazole derivatives.

| Compound/Derivative Class | Target Organism(s) | Mechanism of Action (if known) |

| Indazole Derivatives | Gram-positive pathogens (MRSA, S. pneumoniae, E. faecium, E. faecalis) | DNA Gyrase B Inhibition |

| N-methyl-3-aryl indazoles | Xanthomonas campestris, Bacillus cereus, Escherichia coli, Bacillus megaterium | Not specified |

| 3-aryl-3(furan-2-yl) propanoic acid derivative | Escherichia coli | Not specified |

This table highlights the antibacterial spectrum and, where known, the mechanism of action for different classes of indazole and furan derivatives, underscoring their potential as anti-infective agents.

Anti-fungal Efficacy and Spectrum

Derivatives of azoles, the class of heterocyclic compounds that includes indazoles, are well-established as antifungal agents. nih.gov The therapeutic potential of furan-containing compounds has also been recognized in the development of novel antifungal drugs. While specific studies on the anti-fungal activity of this compound are not extensively documented, the broader families of indazole and furan derivatives have demonstrated notable efficacy against various fungal pathogens. For instance, certain 1,3,4-oxadiazole (B1194373) derivatives incorporating a furan moiety have shown potent fungicidal activity against Candida albicans. mdpi.com The combination of these two pharmacophores in the this compound structure suggests a promising avenue for the development of new antifungal agents. The substitution of a furan-2-yl radical with a 4-fluorophenyl group in one study was found to significantly enhance the fungicidal effect of a 1,3,4-oxadiazole derivative, indicating that modifications to the furan component can greatly influence activity. mdpi.com

| Compound | Fungal Strain | Activity (MIC/MFC in µg/mL) |

|---|---|---|

| LMM6 (a 1,3,4-oxadiazole with 4-fluorophenyl) | Candida albicans (clinical isolates) | MIC: 8-32 |

| LMM11 (a 1,3,4-oxadiazole with furan-2-yl) | Candida albicans | MFC: 128 |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. Data is illustrative of related compound classes.

Anti-protozoal Activity (e.g., Anti-chagasic, Anti-leishmanial, Mechanism of Action on Trypanothione (B104310) Reductase)

Indazole derivatives have emerged as a promising class of compounds in the search for new anti-protozoal agents. nih.gov Several studies have highlighted their activity against various protozoan parasites, including those responsible for Chagas disease (Trypanosoma cruzi) and leishmaniasis (Leishmania species). pnrjournal.commdpi.com

A key target in the development of drugs against these parasites is the trypanothione redox system, which is unique to trypanosomatids and absent in mammals. mdpi.comnih.gov This system relies on the enzyme trypanothione reductase (TryR) to maintain a reducing intracellular environment, protecting the parasite from oxidative stress. nih.govnih.gov Inhibition of TryR is a validated strategy for the development of anti-leishmanial and anti-trypanosomal drugs. nih.govnih.gov

While direct studies on this compound are limited, various indazole-containing compounds have been investigated as inhibitors of either TryR or trypanothione synthetase (TryS), another crucial enzyme in this pathway. mdpi.comnih.gov For example, an indazole derivative, DDD86243, has been shown to decrease intracellular trypanothione levels in T. brucei, confirming its on-target action. mdpi.com Another indazole compound, DDU86439, has also been identified as an inhibitor of TryS. mdpi.com Molecular modeling studies of 3-chloro-6-nitro-1H-indazole derivatives have shown highly stable binding with the Leishmania trypanothione reductase enzyme. nih.gov These findings suggest that the this compound scaffold could potentially interact with this validated anti-protozoal target.

| Compound Class/Derivative | Protozoan Species | Target | Reported Activity (IC50/EC50) |

|---|---|---|---|

| 2-Phenyl-2H-indazole derivatives | Entamoeba histolytica | Not specified | IC50 < 0.050 µM |

| Indazole derivative 4 | Trypanosoma brucei | Trypanothione Synthetase (TryS) | IC50 = 140.0 nM (enzyme); EC50 = 5.1 µM (whole cell) |

| 3-chloro-6-nitro-1H-indazole derivative 13 | Leishmania major | Trypanothione Reductase (TryR) - predicted | Growth inhibitor |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration. Data is illustrative of related compound classes.

Anti-viral Activity (e.g., HIV Protease Inhibition)

HIV protease is a critical enzyme in the life cycle of the human immunodeficiency virus, responsible for cleaving viral polyproteins into functional proteins. Inhibition of this enzyme is a cornerstone of highly active antiretroviral therapy (HAART). mdpi.com The search for novel, non-peptidic HIV protease inhibitors is an ongoing area of research. Given the established antiviral properties of the indazole scaffold, this compound derivatives represent a class of compounds that could be explored for their potential to inhibit HIV protease.

| Compound Class | Viral Target | Reported Activity (EC50) |

|---|---|---|

| 3a,6a-Dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives | HIV-1 | < 5 µM |

EC50: Half-maximal effective concentration. Data is illustrative of related compound classes.

Anti-Inflammatory and Immunomodulatory Potentials

Indazole and its derivatives have demonstrated significant anti-inflammatory activity in various preclinical models. nih.gov The mechanism of action is believed to involve the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2), cytokines, and reactive oxygen species. nih.govresearchgate.net The potential for newly developed 1H-indazole compounds in treating inflammation has been highlighted in computational studies. researchgate.net

The immunomodulatory effects of related heterocyclic compounds have also been investigated. For instance, derivatives of 1,2,4-oxadiazole (B8745197) have been evaluated for their antitumor and immunomodulatory effects, with some compounds showing the ability to repolarize tumor-associated macrophages to an anti-tumoral M1 phenotype. nih.gov While direct evidence for the immunomodulatory properties of this compound is lacking, the known anti-inflammatory profile of the indazole core suggests that this class of compounds could modulate immune responses.

| Compound | Assay | Activity (IC50) |

|---|---|---|

| Indazole | Inhibition of Interleukin 1β | 120.59 µM |

| 5-aminoindazole | Inhibition of Interleukin 1β | 220.46 µM |

| 6-nitroindazole | Inhibition of Interleukin 1β | 100.75 µM |

IC50: Half-maximal inhibitory concentration. nih.gov

Other Therapeutic Applications

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters and are important targets in the treatment of neurological and psychiatric disorders. researchgate.netnih.gov Selective inhibition of MAO-B is a therapeutic strategy for Parkinson's disease. preprints.org Indole and indazole derivatives have been identified as highly potent and specific MAO-B inhibitors. researchgate.netnih.gov For example, a series of C5- and C6-substituted indazole derivatives were found to be potent MAO-B inhibitors with submicromolar IC50 values. researchgate.net A competitive mode of inhibition has been demonstrated for selected indazole derivatives. researchgate.net The structural similarity of this compound to these active compounds suggests its potential as a MAO inhibitor.

| Compound Class | Target | Activity (IC50) |

|---|---|---|

| C5-substituted indazole derivatives | Human MAO-B | 0.0025–0.024 µM |

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (4e) | Human MAO-B | 0.78 µM |

IC50: Half-maximal inhibitory concentration. researchgate.netnih.gov

Certain indazole derivatives have been investigated for their anti-platelet and anti-thrombotic effects. nih.govnih.gov One of the mechanisms underlying this activity is the stimulation of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. acs.orgnih.govnih.gov Activation of sGC leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), which in turn mediates physiological responses such as vasodilation and inhibition of platelet aggregation. nih.govnih.gov

The benzyl (B1604629) indazole derivative, YC-1 (1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole), was identified as a potent activator of sGC and an inhibitor of platelet aggregation. nih.govnih.gov This compound, which contains a furan moiety, has served as a lead for the development of other sGC activators. nih.gov While the furan in YC-1 is at the 3-position and has a hydroxymethyl substituent, its activity highlights the potential of furan-indazole scaffolds in modulating the sGC-cGMP pathway. Further structure-activity relationship studies on YC-1 analogues have identified other potent activators of sGC. nih.gov This suggests that this compound derivatives could also possess anti-platelet and anti-thrombotic properties through a similar mechanism.

| Compound | Mechanism | Effect |

|---|---|---|

| YC-1 (1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole) | sGC activation, PDE5 inhibition | Inhibition of platelet aggregation |

| YD-3 (ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate) | Protease-activated receptor 4 (PAR4) antagonist | Inhibition of platelet aggregation |

sGC: soluble Guanylate Cyclase; PDE5: Phosphodiesterase type 5. nih.govnih.gov

Anti-spermatogenic Agents

A notable area of investigation for indazole derivatives has been their potential as non-hormonal male contraceptives. Research has primarily focused on a series of 1-halobenzyl-1H-indazole-3-carboxylic acids, which have demonstrated potent anti-spermatogenic activity. nih.govnih.gov

Detailed Research Findings:

Studies on halogenated 1-benzylindazole-3-carboxylic acids have shown that these compounds can significantly impact testicular weight and inhibit spermatogenesis. nih.gov Histological examinations of testicular tissue from rats treated with these active derivatives revealed disorganization of the seminiferous tubules. This was primarily characterized by lesions and the loss of spermatocytes and spermatids, while spermatogonia and interstitial tissue appeared to remain normal. nih.gov

One of the most potent compounds identified in these studies was 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid. nih.gov Another noteworthy analogue, gamendazole (B1674601), has also been highlighted as a potent oral anti-spermatogenic indazole carboxylic acid derivative. nih.gov In vitro studies with gamendazole suggested that Sertoli cells are a primary target, as the compound inhibited the production of inhibin B by these cells. nih.gov

While these findings are significant for the indazole scaffold, there is no specific data available on the anti-spermatogenic activity of this compound. The structure-activity relationship for anti-spermatogenic activity in this class of compounds appears to be closely linked to the presence of the carboxylic acid function at the 3-position and a halogenated benzyl group at the 1-position. The influence of a furan-3-yl substituent at the 6-position on this activity remains to be investigated.

Table 1: Potent Anti-spermatogenic Indazole Carboxylic Acid Derivatives

| Compound Name | Key Structural Features | Observed Activity |

| 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid | Dichlorobenzyl group at N1, Carboxylic acid at C3 | Potent inhibition of spermatogenesis nih.gov |

| 1-(2,4-dibromobenzyl)-1H-indazole-3-carboxylic acid | Dibromobenzyl group at N1, Carboxylic acid at C3 | Potent anti-spermatogenic activity nih.gov |

| 1-(4-chloro-2-methylbenzyl)-1H-indazole-3-carboxylic acid | Chloro-methylbenzyl group at N1, Carboxylic acid at C3 | Potent anti-spermatogenic activity nih.gov |

| Gamendazole | Indazole carboxylic acid analogue | Blocks spermatogenesis nih.gov |

Anti-diabetic Activity

Indazole-containing derivatives have emerged as a promising class of compounds in the search for novel anti-diabetic agents. nih.gov Research in this area has explored their potential as glucagon (B607659) receptor antagonists and α-glucosidase inhibitors. nih.govresearchgate.net

Detailed Research Findings:

A series of indazole-based compounds have been designed and synthesized as glucagon receptor antagonists for the potential treatment of type 2 diabetes mellitus. nih.gov Structure-activity relationship (SAR) studies have indicated that the presence of aryl groups at the C3 and C6 positions of the indazole core can be crucial for their activity. nih.gov

Furthermore, indazole-endowed thiadiazole hybrid derivatives have been investigated for their anti-diabetic potential through the inhibition of α-glucosidase. nih.gov The inhibitory activity of these compounds was found to be influenced by the nature, size, and position of substituents on the hybrid scaffold. nih.gov Small substituents such as -H, -F, -OH, and -Cl were noted to allow for better accessibility to the enzyme's active site. nih.gov

While direct studies on the anti-diabetic activity of this compound are not available, the existing SAR data for related indazole derivatives suggests that the furan-3-yl substituent at the 6-position could influence its potential as an anti-diabetic agent. The electron-rich nature and steric properties of the furan ring would be expected to play a role in its interaction with relevant biological targets.

Table 2: Indazole Derivatives with Anti-diabetic Potential

| Derivative Class | Mechanism of Action | Key SAR Findings |

| Indazole-based glucagon receptor antagonists | Antagonism of the glucagon receptor | Aryl groups at C3 and C6 positions are important for activity. nih.gov |

| Indazole-based thiadiazole hybrids | Inhibition of α-glucosidase | The nature, size, and position of substituents influence inhibitory potential. nih.gov |

5-HT2C Receptor Agonism

The serotonin (B10506) 2C (5-HT2C) receptor is a well-established target for the treatment of various central nervous system disorders, and indazole derivatives have been explored as potential agonists of this receptor.

Detailed Research Findings:

Research into indoline (B122111) derivatives has demonstrated their potential as 5-HT2C receptor agonists for applications such as the treatment of obesity. nih.gov The indazole scaffold, being a bioisostere of indole, has also been a focus of interest in this context. A number of indazole-based compounds have been reported to exhibit a variety of biological activities, including interactions with serotonin receptors.

While direct pharmacological data on this compound as a 5-HT2C receptor agonist is not available, the structural similarity of the indazole core to other known serotonin receptor ligands suggests that this is a plausible area of activity. The furan moiety, a five-membered aromatic heterocycle, can participate in various non-covalent interactions and may influence the binding affinity and efficacy of the compound at the 5-HT2C receptor. Further investigation is required to determine the precise effect of the 6-furan-3-yl substitution on 5-HT2C receptor agonism.

Structure Activity Relationship Sar Elucidation for 6 Furan 3 Yl 1h Indazole Analogues

Influence of Substituent Nature and Position on Biological Potency and Selectivity

The biological activity of indazole-based compounds is highly sensitive to the nature and placement of substituents on the core scaffold. SAR studies on analogues, particularly those related to the well-studied compound YC-1 (a 3-furyl-1-benzyl indazole), provide significant insights. rsc.org

Core Structure Modifications: Investigations into the core indazole structure of YC-1 analogues revealed that the arrangement of nitrogen atoms is critical for activity. rsc.org When the indazole core was replaced with other nitrogen-containing heterocycles, varying effects on biological potency were observed. For instance, a compound featuring a 1H-pyrazolo[4,3-c]pyridine core was found to be more potent than the original indazole-containing compound. rsc.orgnih.gov This suggests that the specific positioning of nitrogen atoms within the heterocyclic system plays a direct role in the molecule's interaction with its biological target. nih.gov

Substitutions on the Furan (B31954) Ring: The furan ring at the 3-position of the indazole is another key area for modification. Studies on YC-1 analogues demonstrated that replacing the furan ring with other five-membered heterocycles could enhance or maintain potency. For example, substituting the furan with isoxazole (B147169) or 1H-pyrazole resulted in compounds with comparable or improved activity. nih.gov The presence of a hydroxymethyl group on the furan ring was also found to be important for retaining inhibitory activity. rsc.org

The following table summarizes the impact of replacing the furan ring in a YC-1 analogue (specifically, compound 28b) with other heterocyclic systems on inhibitory activity (IC₅₀). nih.gov

| Compound | Heterocycle at Position 3 | IC₅₀ (μM) |

| 28b | Furan | 1.7 |

| 29a | Isoxazole | 0.9 |

| 29b | Isoxazole | 1.2 |

| 29c | Isoxazole | 1.5 |

| 29e | 1H-Pyrazole | 0.6 |

| 29e | Imidazole | 0.6 |

| 29i | Pyrimidine (B1678525) | 1.25 |

| 29k | Pyrimidine | 0.27 |

| 29g | Tetrazole | 8.6 |

This data indicates that dinitrogen-containing heterocycles like pyrazole (B372694), imidazole, and pyrimidine can lead to increased inhibitory performance, while a tetrazole substitution significantly diminishes activity. nih.gov

Role of Tautomeric Forms (1H- vs. 2H-Indazole) in Modulating Activity

The indazole ring exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.govresearchgate.net The 1H-tautomer is generally considered to be the more thermodynamically stable and, therefore, the predominant form. nih.govresearchgate.net This stability difference is a key factor in the synthesis and biological activity of indazole derivatives. researchgate.net

The specific N-alkylation of the indazole ring (at the N-1 or N-2 position) "locks" the molecule into one of these tautomeric forms, which can have a profound impact on its biological profile. The regioselectivity of this alkylation is influenced by both steric and electronic effects of other substituents on the indazole ring. beilstein-journals.org For example, certain substituents at the C-7 position can confer excellent N-2 regioselectivity, whereas various C-3 substituents can result in greater than 99% N-1 regioselectivity. beilstein-journals.org Since the 1H-indazole-3-amine structure has been identified as an effective fragment for binding to the hinge region of kinases, controlling the tautomeric form is essential for designing compounds that can adopt the correct orientation in a target's active site. mdpi.com The ability to selectively synthesize either the N-1 or N-2 isomer is therefore a critical tool for optimizing ligand-target interactions and modulating biological activity. beilstein-journals.org

Key Pharmacophoric Elements and Their Contribution to Ligand-Target Interactions

A pharmacophore model outlines the essential structural features of a molecule required for its biological activity. For indazole-based inhibitors, several key elements have been identified.

The 1H-Indazole Scaffold: This core structure is a critical pharmacophoric element. It often acts as a "hinge-binder," forming crucial hydrogen bonds with the backbone of target proteins, particularly kinases. mdpi.com The 1H-indazole-3-amide framework, for instance, plays a vital role in enhancing the antitumor activity of compounds like Entrectinib. mdpi.com

The 3-Position Substituent (Furan Ring): The substituent at the C-3 position is pivotal for potency and selectivity. In the case of 6-furan-3-yl-1H-indazole, the furan ring occupies a specific pocket in the target protein. Modifications to this ring, such as replacing it with other heterocycles like pyrazole or pyrimidine, directly influence binding affinity and inhibitory performance. rsc.orgnih.gov

The N-1 Position Substituent: The group attached to the N-1 position of the indazole ring often extends into a solvent-exposed region or another binding pocket. Its size, shape, and chemical properties can be tuned to improve potency and pharmacokinetic properties.

Computer-aided drug design (CADD) methodologies are frequently employed to identify and validate these key pharmacophoric elements. nih.gov For example, in a study of ALK/ROS1 dual inhibitors, 5-(3,5-difluorobenzyl)-1H-indazole was proposed as a key pharmacophore based on docking binding energies. nih.gov

Rational Design Principles for Activity Enhancement and Scaffold Optimization

Rational drug design leverages the understanding of SAR and pharmacophoric elements to create more effective molecules. This process often involves computational and structure-guided approaches.

Structure-Guided Design: This approach uses high-resolution structural information, such as X-ray crystal structures of a ligand bound to its target, to guide modifications. For instance, the crystal structures of inhibitors bound to CDK-2 have informed the design of selective protein kinase C-zeta (PKC-ζ) inhibitors based on a 2-(6-phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazole scaffold. researchgate.net By observing how a molecule fits into the active site, chemists can rationally design new analogues with improved complementarity and potency.

Computational Methods: Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are invaluable for predicting the activity of novel compounds before their synthesis. longdom.org A 2D-QSAR model with high predictive accuracy (r²=0.9512) helped identify key structural attributes influencing the biological activity of indazole derivatives designed as Tyrosine Threonine Kinase (TTK) inhibitors. longdom.org

Scaffold Optimization and Bioisosteric Replacement: A common strategy for optimization is the replacement of one part of the molecule with a bioisostere—a different group with similar physical or chemical properties that can improve potency or pharmacokinetics. The successful replacement of the furan ring in YC-1 analogues with isoxazole or pyrazole is a prime example of this principle, leading to compounds with enhanced inhibitory effects. nih.gov Similarly, fragment-led de novo design has been used to discover novel 1H-indazole-based inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov These rational design principles allow for the systematic optimization of the indazole scaffold, leading to the development of derivatives with enhanced potency and improved therapeutic profiles. nih.govresearchgate.net

Computational Chemistry and in Silico Modeling in 6 Furan 3 Yl 1h Indazole Research

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ubaya.ac.id For the indazole class of molecules, QSAR models are developed to predict their efficacy as inhibitors for various biological targets, such as S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN) and Glycogen synthase kinase-3 beta (GSK-3β). nih.govresearchgate.net These models are instrumental in understanding which structural features are key to the molecule's function and in designing new derivatives with enhanced potency. nih.gov

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. For indazole derivatives, a wide range of 2D and 3D descriptors are computed to capture their topological, geometrical, electronic, and physicochemical characteristics. nih.govresearchgate.net The selection of the most relevant descriptors is a critical step, often accomplished using algorithms like genetic algorithms, to build a robust and predictive model. nih.gov

Table 1: Common Molecular Descriptors in QSAR Studies of Indazole Derivatives

| Descriptor Category | Specific Examples | Significance |

|---|---|---|

| Constitutional (2D) | Molecular Weight, Number of Nitrogen atoms (nN) | Describes the basic composition and size of the molecule. |

| Topological (2D) | Wiener index, Kier & Hall connectivity indices | Encodes information about atomic connectivity and branching. |

| Physicochemical (2D) | LogP (octanol-water partition coefficient), Molar Refractivity | Relates to the compound's solubility, permeability, and distribution. researchgate.net |

| Electronic (3D) | Dipole moment, Electrostatic potential | Describes the electronic distribution and potential interaction sites. researchgate.net |

| Quantum-Chemical | HOMO/LUMO energies, Hardness, Softness | Provides insights into molecular reactivity and stability. researchgate.net |

| Hydrophobicity | Hydrophobic fields (H_1052) | Quantifies the hydrophobic character, crucial for ligand-receptor binding. researchgate.net |

Once relevant descriptors are selected, a mathematical model is constructed to link them to the observed biological activity. Multiple Linear Regression (MLR), often coupled with genetic algorithms (GA-MLR), and Partial Least Squares (PLS) are common statistical methods used for developing QSAR models for indazole derivatives. nih.govnih.gov

The predictive power and reliability of these models are rigorously assessed through statistical validation. Internal validation techniques, such as leave-one-out cross-validation (q²), and external validation using a separate test set of compounds (predictive r²) are employed. nih.gov A statistically significant QSAR model for indazole compounds targeting SAH/MTAN inhibition, for example, could explain over 85% of the variance in the training set's inhibitory activity and predict the activity of a test set with over 68% accuracy. nih.gov

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | The proportion of variance in the dependent variable that is predictable from the independent variables. | > 0.6 |

| q² (Cross-validated R²) | A measure of the model's internal predictive ability, typically from leave-one-out cross-validation. | > 0.5 |

| R²_pred (Predictive R² for external set) | A measure of the model's ability to predict the activity of an external set of compounds. | > 0.6 |

| SEE (Standard Error of Estimate) | A measure of the goodness of fit of the model. | Lower values are better. |

A crucial aspect of QSAR modeling is defining its Applicability Domain (AD). nih.gov The AD represents the chemical space of molecules for which the model can make reliable predictions. researchgate.net It is determined based on the range of descriptors of the training set compounds. nih.gov Predictions for compounds like 6-Furan-3-YL-1H-indazole that fall outside this domain are considered extrapolations and are less reliable. Defining the AD is essential to ensure that the model is used appropriately for screening new, structurally similar compounds and not for compounds that are too different from the training set. nih.govsemanticscholar.org The robustness of the QSAR models is further confirmed through methods like Y-randomization, which ensures that the obtained correlation is not due to chance.

Molecular Docking Simulations for Elucidating Ligand-Protein Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biotech-asia.org In the context of this compound, docking simulations are used to place the molecule into the binding site of a target protein, predicting its binding conformation and affinity. This method is widely used for indazole derivatives to understand their interactions with therapeutic targets like protein kinases (e.g., VEGFR-2, GSK-3β) and DNA gyrase. researchgate.netbiotech-asia.orgsciforum.net The results provide insights into the key amino acid residues involved in the interaction, such as hydrogen bonds and hydrophobic contacts, which are vital for the ligand's inhibitory activity. researchgate.net For instance, docking studies of 5-substituted indazoles against GSK-3β revealed essential interactions with residues like Val135, Gln185, Arg141, and Asp200. researchgate.net

Table 3: Examples of Protein Targets and Interacting Residues for Indazole Scaffolds from Docking Studies

| Protein Target | PDB ID | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| GSK-3β | 1Q4L | Val135, Gln185, Arg141, Asp200 | Hydrogen bonding, hydrophobic interactions | researchgate.net |

| VEGFR-2 | 4AGD, 4AG8 | (Not specified) | Favorable binding affinity | biotech-asia.org |

| DNA Gyrase | 1KZN | ASN-46, ASP-73 | Hydrogen bonding | sciforum.net |

| HIF-1α | (Not specified) | (Not specified) | Good binding efficiency | nih.gov |

Molecular Dynamics Simulations for Conformational Stability and Interaction Analysis

Molecular dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time. nih.gov Following molecular docking, MD simulations are often performed on the ligand-protein complex to assess its stability and to analyze the dynamic nature of the interactions. nih.gov For a compound like this compound docked into its target protein, an MD simulation can confirm whether the predicted binding pose is stable over a period of nanoseconds. pensoft.net Key analyses from MD trajectories include the calculation of Root Mean Square Deviation (RMSD) to assess conformational stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the persistence of hydrogen bonds throughout the simulation. nih.gov These simulations provide a more realistic and dynamic picture of the binding event than static docking alone. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Table 4: Key Parameters from Quantum Chemical Calculations and Their Significance

| Parameter | Description | Significance in Drug Design |

|---|---|---|

| E-HOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability; relates to reactivity. dergipark.org.tr |

| E-LUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability; relates to reactivity. dergipark.org.tr |

| ΔE (HOMO-LUMO Gap) | The energy difference between HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A harder molecule is less reactive. dergipark.org.tr |

| Chemical Softness (S) | The reciprocal of hardness. | A softer molecule is more reactive. dergipark.org.tr |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Influences bond polarity and intermolecular interactions. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to identify electrophilic and nucleophilic sites. | Predicts sites for non-covalent interactions with a receptor. researchgate.net |

Virtual Screening and Lead Identification Strategies

Computational chemistry and in silico modeling play a pivotal role in modern drug discovery by accelerating the identification of promising lead compounds. For novel molecules like this compound, these computational approaches are instrumental in exploring their therapeutic potential. Virtual screening, a key technique in this domain, allows for the rapid assessment of large libraries of compounds against a specific biological target. This section will delve into the virtual screening and lead identification strategies that are highly relevant for this compound, drawing upon established methodologies applied to structurally related indazole and furan-containing compounds.

Structure-Based Virtual Screening (SBVS)

Structure-Based Virtual Screening (SBVS) relies on the three-dimensional structure of a biological target, such as an enzyme or receptor, to identify compounds that are likely to bind to it. Molecular docking is the most common SBVS method. In the context of this compound, a typical workflow would involve:

Target Identification and Preparation: The initial step is to select a biological target implicated in a disease of interest. For the indazole scaffold, a wide array of targets have been explored, including various kinases, cyclooxygenase (COX) enzymes, and microbial enzymes. Once a target is chosen, its 3D structure, typically obtained from a repository like the Protein Data Bank (PDB), is prepared for docking. This preparation involves adding hydrogen atoms, assigning partial charges, and defining the binding site.

Ligand Preparation: The 3D structure of this compound and a library of its virtual derivatives would be generated and optimized to ensure realistic bond lengths and angles.

Molecular Docking: Docking simulations are then performed to predict the binding conformation and affinity of the ligands within the target's active site. For instance, in a study on 1H-indazole analogs as potential anti-inflammatory agents, molecular docking was used to evaluate their binding to the COX-2 enzyme. The results indicated that compounds with specific substitutions showed significant binding affinities.

Post-Docking Analysis and Hit Selection: The results of the docking simulations are analyzed to identify compounds with favorable binding energies and interactions with key amino acid residues in the active site. These top-scoring compounds, or "hits," are then prioritized for further investigation.

A hypothetical docking study of this compound derivatives against a kinase target might yield results similar to those observed for other indazole-based kinase inhibitors. The furan (B31954) and indazole rings would likely form crucial hydrogen bonds and hydrophobic interactions within the kinase's ATP-binding pocket.

Ligand-Based Virtual Screening (LBVS)

When the 3D structure of the biological target is unknown, Ligand-Based Virtual Screening (LBVS) methods can be employed. These approaches utilize the information from a set of known active compounds to identify new molecules with similar properties.

One prominent LBVS method is pharmacophore modeling . A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to a specific target. For this compound, a pharmacophore model could be developed based on known active indazole-containing compounds for a particular target. This model would then be used to screen virtual libraries for other molecules that match the pharmacophore, including derivatives of this compound.

Another LBVS approach is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR models are mathematical equations that correlate the chemical structures of compounds with their biological activities. In a study on indazole derivatives as GSK-3β inhibitors, 2D and 3D QSAR models were developed to identify key molecular descriptors influencing their inhibitory activity. Such models could be built for a series of this compound analogs to predict their activity and guide the design of more potent compounds.

Lead Identification and Optimization

The "hits" identified from virtual screening campaigns serve as the starting point for lead identification and optimization. This phase involves synthesizing the most promising virtual hits and evaluating their biological activity through in vitro assays.

Computational methods continue to play a crucial role in this stage. For example, Density Functional Theory (DFT) calculations can be used to understand the electronic properties of the lead compounds, such as their HOMO-LUMO energy gaps, which can influence their reactivity and binding characteristics.

The initial lead compounds are often subjected to further structural modifications to improve their potency, selectivity, and pharmacokinetic properties. This process, known as lead optimization, is often guided by the initial in silico models. For example, if the initial docking studies of a this compound derivative reveal a potential for an additional hydrogen bond with the target protein, a modification to introduce a suitable functional group could be prioritized.

Illustrative Data from Related Studies

While specific data for this compound is not available in the public domain, the following table illustrates the type of data generated in computational studies of related indazole derivatives, showcasing key parameters evaluated in virtual screening and lead identification.

| Compound Class | Target Enzyme | Computational Method | Key Findings |

| 1H-Indazole Analogs | Cyclooxygenase-2 (COX-2) | Molecular Docking, MD Simulation | Compounds with difluorophenyl and methoxyphenyl groups showed significant binding energies (-9.11 and -8.46 kcal/mol, respectively). derpharmachemica.com |

| 5-Substituted Indazole Derivatives | Glycogen Synthase Kinase 3β (GSK-3β) | 2D/3D QSAR, Molecular Docking | Identified key electrostatic and hydrophobic descriptors for biological activity. researchgate.net |

| 3-Aryl-1H-Indazoles | HCT-116 and MDA-MB-231 (Cancer Cell Lines) | Molecular Docking | Certain derivatives exhibited significant inhibitory effects on the cancer cell lines. |

Future Prospects and Translational Research of 6 Furan 3 Yl 1h Indazole Scaffolds

Development of Next-Generation Therapeutics Based on the 6-Furan-3-YL-1H-Indazole Core

The this compound core serves as a foundational structure for creating advanced therapeutic agents. Medicinal chemists can systematically modify this scaffold to enhance potency, selectivity, and pharmacokinetic properties. Key strategies include the derivatization at various positions of the indazole and furan (B31954) rings.

Substitutions on the indazole ring, particularly at the N1 and C3 positions, are common approaches to modulate biological activity. pnrjournal.com For instance, alkylation or arylation at the N1 position can influence the molecule's interaction with target proteins and alter its solubility and metabolic stability. Similarly, modifications at the C3 position have been shown to be critical for the pharmacological effects of many indazole-based compounds. pnrjournal.com

The development of "soft drugs" based on the this compound core is another promising direction. nih.gov Soft drugs are designed to undergo predictable metabolism to inactive and non-toxic substances after exerting their therapeutic effect, thereby minimizing systemic side effects. This approach is particularly relevant for topical or localized treatments of inflammatory conditions. nih.gov

Exploration of Novel Biological Targets and Disease Indications

Indazole derivatives have a well-documented history of interacting with a wide array of biological targets, leading to diverse pharmacological effects. nih.govnih.gov These include anti-inflammatory, anticancer, antimicrobial, and neurological activities. nih.govnih.gov The this compound scaffold is poised to expand upon these known activities and explore novel therapeutic areas.

Recent research into indazole-containing compounds has identified their potential as inhibitors of protein kinases, which are crucial in cancer and inflammatory diseases. nih.govrsc.org For example, pazopanib, a tyrosine kinase inhibitor with an indazole core, is an approved anticancer drug. pnrjournal.com The this compound scaffold could be explored for its potential to inhibit specific kinases involved in oncogenic signaling pathways.

Furthermore, the anti-inflammatory properties of indazole derivatives suggest their utility in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. nih.govnih.gov The mechanism of action often involves the modulation of inflammatory mediators. The unique electronic and structural features of the this compound core may lead to the discovery of novel anti-inflammatory agents with improved efficacy and safety profiles.

The exploration of this scaffold for neurodegenerative diseases and as antimicrobial agents also holds promise. nih.govnih.gov The ability of small molecules to cross the blood-brain barrier is crucial for treating central nervous system disorders, and the physicochemical properties of this compound derivatives can be tailored to achieve this.

Integration of Advanced Synthetic Methodologies with High-Throughput Screening

The efficient synthesis of a diverse library of this compound derivatives is essential for comprehensive structure-activity relationship (SAR) studies and the identification of lead compounds. Modern synthetic organic chemistry offers a plethora of tools to achieve this. organic-chemistry.orgcaribjscitech.com

Recent advancements in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, provide efficient methods for the functionalization of the indazole core. researchgate.net These reactions allow for the introduction of a wide variety of substituents at specific positions, facilitating the rapid generation of compound libraries. Additionally, one-pot synthesis and flow chemistry techniques can streamline the production of these derivatives, reducing time and resources. organic-chemistry.org

High-throughput screening (HTS) is a powerful technology for rapidly evaluating the biological activity of large numbers of compounds. By integrating advanced synthetic methodologies with HTS, researchers can quickly identify "hit" compounds from a library of this compound derivatives. These hits can then be further optimized through iterative cycles of chemical synthesis and biological testing to develop potent and selective drug candidates.

Computational methods, such as molecular docking and virtual screening, can also be employed to prioritize the synthesis of compounds with a higher likelihood of being active against a specific target. This in silico approach, when combined with experimental screening, can significantly accelerate the drug discovery process.

Challenges and Opportunities in Drug Discovery and Development of Indazole Derivatives

Despite the significant therapeutic potential of indazole derivatives, several challenges remain in their development. One of the primary hurdles is achieving selectivity for the desired biological target. Many indazole-based compounds, particularly kinase inhibitors, can interact with multiple targets, leading to off-target effects and potential toxicity. researchgate.net Careful optimization of the chemical structure is required to enhance selectivity.

The tautomeric nature of the indazole ring, existing as 1H- and 2H-isomers, can also present challenges in synthesis and characterization. nih.govcaribjscitech.com The different tautomers can exhibit distinct biological activities and pharmacokinetic properties, making it crucial to control and characterize the specific tautomeric form of the final compound.

Furthermore, the physicochemical properties of indazole derivatives, such as solubility and metabolic stability, need to be carefully optimized to ensure good oral bioavailability and a suitable duration of action.

Despite these challenges, the opportunities for discovering novel drugs based on the this compound scaffold are vast. The chemical tractability of this core structure allows for extensive chemical modification to address the challenges of selectivity and pharmacokinetics. mdpi.com The broad spectrum of biological activities associated with both indazole and furan moieties provides a rich starting point for exploring new therapeutic applications. wisdomlib.orgnih.gov As our understanding of disease biology and drug design principles continues to grow, the this compound scaffold is expected to be a valuable platform for the development of innovative medicines.

Data Tables

Table 1: Potential Therapeutic Applications of the this compound Scaffold

| Therapeutic Area | Potential Biological Targets | Rationale |

| Oncology | Protein Kinases (e.g., TYRO3, AXL, MER), IDO1/TDO | Indazole core is present in approved kinase inhibitors. pnrjournal.comrsc.orgmdpi.com |

| Inflammation | COX enzymes, Cytokine signaling pathways | Indazole derivatives exhibit known anti-inflammatory properties. nih.govnih.gov |

| Infectious Diseases | Bacterial DNA gyrase, Viral enzymes | Furan and indazole moieties have demonstrated antimicrobial activity. wisdomlib.orgnih.gov |

| Neurology | 5-HT receptors, Monoamine oxidase | Indazole derivatives have shown activity against CNS targets. nih.gov |

Table 2: Advanced Synthetic Methodologies for Indazole Derivatives

| Synthetic Method | Description | Advantages |

| Palladium-catalyzed Cross-Coupling | Formation of C-C and C-N bonds to functionalize the indazole ring. mdpi.com | High efficiency and broad substrate scope. |

| Cyclization Reactions | Construction of the indazole ring system from acyclic precursors. organic-chemistry.org | Access to diverse substitution patterns. |

| One-Pot Synthesis | Multiple reaction steps are performed in a single reaction vessel. organic-chemistry.org | Increased efficiency and reduced waste. |

| Flow Chemistry | Continuous synthesis of compounds in a reactor system. | Improved safety, scalability, and reproducibility. |

Q & A

Basic: What are the standard synthetic routes for 6-Furan-3-YL-1H-Indazole?

Methodological Answer:

The synthesis of this compound typically involves nucleophilic substitution or cross-coupling reactions. A general procedure includes:

- Alkylation/Functionalization : Reacting indazole derivatives with furan-containing electrophiles (e.g., bromomethylfuran) in polar aprotic solvents like DMF or DMSO, using bases such as K₂CO₃ to promote substitution .